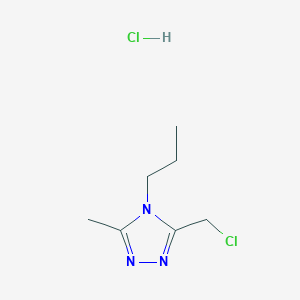
5-Bromo-2-methoxyisonicotinaldehyde
Vue d'ensemble
Description
5-Bromo-2-methoxyisonicotinaldehyde is a chemical compound with the CAS Number: 936011-17-5 . It has a molecular weight of 216.03 g/mol and is used for laboratory research purposes .
Synthesis Analysis
The synthesis of 5-Bromo-2-methoxyisonicotinaldehyde involves a reaction with n-butyllithium and N-ethyl-N,N-diisopropylamine in tetrahydrofuran at -60℃ for 1 hour . The reaction mixture is then stirred at -60℃ for another hour .Molecular Structure Analysis
The molecular formula of 5-Bromo-2-methoxyisonicotinaldehyde is C7H6BrNO2 . The InChI code is 1S/C7H6BrNO2/c1-11-7-2-5(4-10)6(8)3-9-7/h2-4H,1H3 .Physical And Chemical Properties Analysis
5-Bromo-2-methoxyisonicotinaldehyde is a solid at room temperature . and should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Synthesis and Characterization of Novel Compounds
5-Bromo-2-methoxyisonicotinaldehyde has been instrumental in the synthesis and characterization of novel compounds. For example, a study utilized 5-bromo-2-methoxyisonicotinaldehyde for the synthesis of new Schiff base compounds and zinc(II) phthalocyanine. These compounds exhibited remarkable properties, such as high singlet oxygen quantum yield, which are beneficial for photodynamic therapy applications, especially in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Structural Analysis and Crystallography
The compound has also been used in structural analysis and crystallography. A study presented the crystal structures of aroylhydrazones derived from 5-methoxysalicylaldehyde, which shares a structural similarity with 5-Bromo-2-methoxyisonicotinaldehyde. These structures were stabilized by hydrogen bonds and π...π interactions, contributing significantly to our understanding of molecular interactions and crystal engineering (Zong & Wu, 2013).
Photophysical and Photochemical Properties
Furthermore, 5-Bromo-2-methoxyisonicotinaldehyde and its derivatives have been pivotal in the study of photophysical and photochemical properties. One study emphasized the spectroscopic, photophysical, and photochemical properties of new phthalocyanine compounds derived from it. The study highlights the utility of these compounds as photosensitizers in photodynamic therapy, showcasing their potential in medical applications, particularly in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Industrial Process and Large-Scale Synthesis
5-Bromo-2-methoxyisonicotinaldehyde is not only crucial in laboratory research but also in industrial processes. A novel and practical industrial process was developed for the large-scale synthesis of a key intermediate crucial for the manufacturing of therapeutic SGLT2 inhibitors, showcasing its importance in pharmaceutical manufacturing and its potential impact on healthcare solutions (Zhang et al., 2022).
Safety and Hazards
The compound is classified as having acute toxicity (oral, Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective equipment .
Propriétés
IUPAC Name |
5-bromo-2-methoxypyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-11-7-2-5(4-10)6(8)3-9-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHIHNCXBSQCLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743174 | |
| Record name | 5-Bromo-2-methoxypyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methoxyisonicotinaldehyde | |
CAS RN |
936011-17-5 | |
| Record name | 5-Bromo-2-methoxypyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-methoxypyridine-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[(2-Aminoethyl)(methyl)amino]acetic acid dihydrochloride](/img/structure/B1377141.png)






